Simurosertib

説明

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .

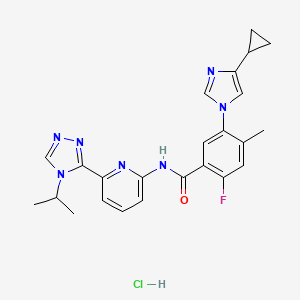

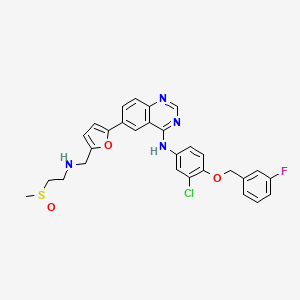

Molecular Structure Analysis

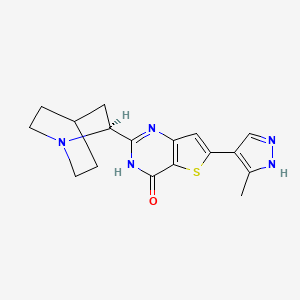

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .

Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

科学的研究の応用

Cancer Research

Simurosertib is being studied for its potential in cancer treatment. It is an inhibitor of the cell division cycle 7 (CDC7), a serine/threonine kinase that plays an important role in DNA replication . A first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of TAK-931 in Japanese patients with advanced solid tumors . The study found that TAK-931 was tolerable with a manageable safety profile .

DNA Replication

CDC7, the target of Simurosertib, plays a crucial role in DNA replication . By inhibiting CDC7, Simurosertib can potentially disrupt the DNA replication process in cancer cells, leading to their death .

DNA Repair and Recombination Signaling

In addition to its role in DNA replication, CDC7 also plays a role in DNA repair and recombination signaling pathways . Therefore, Simurosertib could potentially be used in research studying these pathways .

Biomarker in Cancers

CDC7, the target of Simurosertib, is highly expressed in a variety of tumors and is significantly associated with worse prognosis of patients . Therefore, Simurosertib could potentially be used in research as a biomarker in cancers .

Replication Stress Tolerance

CDC7 plays an important role in the replication stress tolerance of tumor cells . Therefore, Simurosertib could potentially be used in research studying the replication stress tolerance of tumor cells .

Immunotherapy

Preclinical findings suggest the therapeutic potential of TAK-931 in antitumor efficacy and immunity, which may improve the clinical benefit of the currently-used immunotherapy by combination treatment .

Pharmacokinetics

Simurosertib has been studied for its pharmacokinetics. The time to maximum plasma concentration of TAK-931 was approximately 1–4 hours postdose; systemic exposure was approximately dose proportional .

Antitumor Activities

Simurosertib demonstrates strong antitumor activities in both in vitro and in vivo models . This makes it a promising compound for further research and potential therapeutic applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simurosertib | |

CAS RN |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)